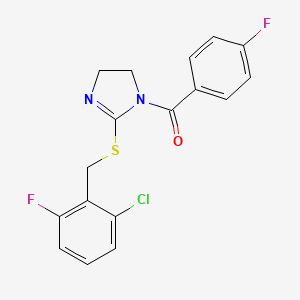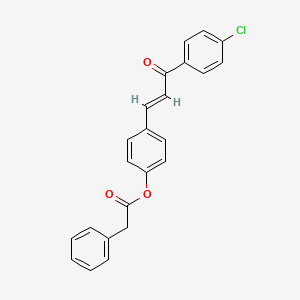![molecular formula C17H19N3O3 B2785999 6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol CAS No. 1197551-22-6](/img/structure/B2785999.png)
6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C17H19N3O3 . It has been mentioned in the context of anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxol group, a piperazine ring, and a pyridinyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.35 . Other physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some of these derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In studies, certain derivatives demonstrated better antitumor activities against the A549 cell line than the positive control agent cisplatin, which is a widely used chemotherapy drug .
Cytotoxicity Evaluation
The cytotoxic effects of the compound’s derivatives on human cells have been assessed. Specifically, their toxicity was tested on HEK-293 (human embryonic kidney) cells, and results indicated that the compounds are non-toxic to human cells. This is crucial for any potential therapeutic application to ensure safety .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound’s derivatives at the molecular level. These studies help in predicting the orientation of the compound when bound to a target protein, which is essential for drug design and development .
Chemical Properties Analysis
The compound’s chemical properties, such as melting point, boiling point, density, molecular formula, and molecular weight, have been documented. This information is vital for researchers to handle and utilize the compound in various experimental conditions .
Enzyme Inhibition
It has been identified as an inhibitor of enzymes like EZH2 and EZH1, which are involved in the methylation of histones and play a role in gene expression regulation. Inhibitors of these enzymes have potential therapeutic applications in cancer treatment .
Future Directions
properties
IUPAC Name |
6-[(4-pyridin-4-ylpiperazin-1-yl)methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-10-17-16(22-12-23-17)9-13(15)11-19-5-7-20(8-6-19)14-1-3-18-4-2-14/h1-4,9-10,21H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFDUOBIXJQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2O)OCO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

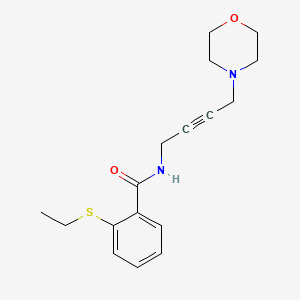
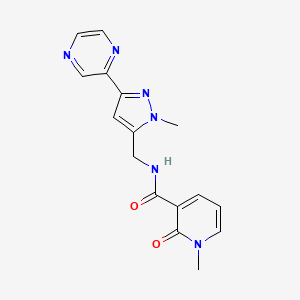
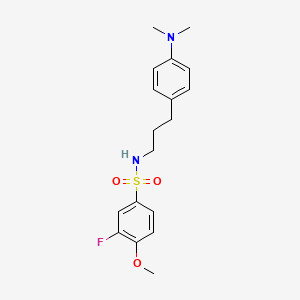
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2785924.png)

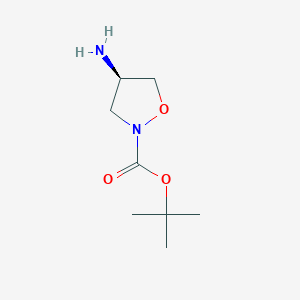
![4-[(diethylamino)sulfonyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2785929.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)
![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)
